CP-91149

Catalog No.
S524369
CAS No.
186392-40-5
M.F
C21H22ClN3O3
M. Wt
399.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-91149

CAS Number

186392-40-5

Product Name

CP-91149

IUPAC Name

5-chloro-N-[(2S,3R)-4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide

Molecular Formula

C21H22ClN3O3

Molecular Weight

399.9 g/mol

InChI

InChI=1S/C21H22ClN3O3/c1-25(2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1

InChI Key

HINJNZFCMLSBCI-PKOBYXMFSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

5-chloro-N-(3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl)-1H-indole-2-carboxamide, CP 91149, CP-91149

Canonical SMILES

CN(C)C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O

Isomeric SMILES

CN(C)C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O

The exact mass of the compound 1H-Indole-2-carboxamide, 5-chloro-N-((1S,2R)-3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl)- is 399.13497 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CP-91149 is an inhibitor of glycogen phosphorylase a (GPa), the rate-limiting enzyme in glycogenolysis. It is structurally classified as an indole-2-carboxamide derivative and functions as an allosteric inhibitor at a site distinct from the active site. A key procurement-relevant characteristic is its glucose-synergistic activity; its inhibitory potency is significantly enhanced in the presence of glucose. This mechanism makes it a more effective agent under hyperglycemic conditions and reduces the risk of inducing hypoglycemia, a critical consideration for in vivo metabolic research.

While other glycogen phosphorylase inhibitors are available, they are not functionally interchangeable with CP-91149. Minor structural modifications within the indole-carboxamide class can significantly alter inhibitory potency and isoform selectivity between liver, muscle, and brain forms of the enzyme—a critical parameter as non-selective muscle inhibition can lead to adverse effects. Furthermore, many inhibitors lack the pronounced glucose-dependent potentiation seen with CP-91149, a key feature for mimicking a physiological feedback loop and ensuring target engagement is strongest under hyperglycemic conditions. Substituting CP-91149 with a different analog or a mechanistically distinct compound without re-validating these specific kinetic and selectivity profiles can lead to misinterpreted results, particularly in animal models of diabetes where avoiding hypoglycemia is essential for data integrity.

High Potency Advantage Over Classical Benchmark Inhibitors

CP-91149 demonstrates nanomolar potency against human liver glycogen phosphorylase a (HLGPa), with a reported IC50 of 0.13 µM in the presence of glucose. This is approximately 200-fold more potent than the classical, non-selective inhibitor caffeine, which has an IC50 of 26 µM under similar conditions.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound Data0.13 µM (CP-91149)
Comparator Or Baseline26 µM (Caffeine)
Quantified Difference~200-fold higher potency
ConditionsHuman Liver Glycogen Phosphorylase a (HLGPa) enzyme assay, in the presence of 7.5 mM glucose.

The significantly higher potency allows for use at lower concentrations in vitro and in vivo, reducing the potential for off-target effects and lowering the required material cost per experiment.

Glucose-Synergistic Inhibition Provides a Built-In Safety Profile for In Vivo Use

A defining feature of CP-91149 is that its inhibitory activity is dependent on glucose concentration. The compound is 5- to 10-fold less potent in the absence of glucose than it is at physiological to high glucose levels. This dynamic behavior means the inhibitor is most active when glucose is high (the therapeutic target state) and becomes less active as glucose levels fall, inherently reducing the risk of driving blood sugar to dangerously low levels.

Evidence DimensionRelative Change in IC50
Target Compound Data1x (at 7.5-10 mM Glucose)
Comparator Or Baseline5x to 10x higher IC50 (in absence of Glucose)
Quantified Difference5- to 10-fold decrease in potency as glucose levels drop
ConditionsHLGPa enzyme assay across a range of glucose concentrations (0-10 mM).

This property is critical for procurement for in vivo studies, as it provides a margin of safety against drug-induced hypoglycemia, a common and confounding artifact in metabolic research.

Validated Oral Efficacy and Disease-State Selectivity in a Preclinical Model

CP-91149 demonstrates significant in vivo efficacy upon oral administration in a standard model of type 2 diabetes. In diabetic ob/ob mice, a single oral dose of 25-50 mg/kg resulted in a rapid and significant lowering of plasma glucose by 100-120 mg/dl within 3 hours. Critically, the same treatment did not lower glucose levels in normoglycemic, non-diabetic mice, confirming that its effect is selective for the hyperglycemic state.

Evidence DimensionChange in Plasma Glucose (3h post-dose)
Target Compound Data-100 to -120 mg/dl (in diabetic ob/ob mice)
Comparator Or BaselineNo significant change (in normoglycemic mice)
Quantified DifferenceEffective in disease model, inert in healthy model
ConditionsSingle oral gavage administration (25-50 mg/kg) in diabetic ob/ob mice vs. normoglycemic non-diabetic mice.

This evidence confirms the compound is orally bioavailable and effective in a relevant disease model, de-risking its use and saving researchers the time and expense of developing a suitable in vivo formulation and dosing regimen.

Preclinical In Vivo Studies of Type 2 Diabetes

The compound's proven oral efficacy in the ob/ob mouse model, combined with its glucose-dependent activity that mitigates hypoglycemia risk, makes it the right choice for in vivo experiments designed to specifically assess the role of hepatic glycogenolysis in diabetic states without confounding side effects.

Cell-Based Assays of Hepatic Glucose Metabolism and Glucagon Signaling

With a demonstrated IC50 of 2.1 µM for inhibiting glucagon-stimulated glycogenolysis in primary human hepatocytes, CP-91149 is a validated tool for cell-based models investigating hepatic glucose production and the signaling pathways that regulate it.

Target Validation and Reference Compound for GP-Targeted Drug Discovery

As a potent, well-characterized inhibitor with a clear, glucose-synergistic mechanism of action, CP-91149 serves as an ideal positive control and reference standard for validating new assays and benchmarking the performance of novel glycogen phosphorylase inhibitor candidates.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

399.1349693 Da

Monoisotopic Mass

399.1349693 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O8EV00W45A

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

186392-40-5

Wikipedia

Cp-91149

Dates

Last modified: 08-15-2023
1: Gao N, Shang J, Huynh D, Manthati VL, Arias C, Harding HP, Kaufman RJ, Mohr I, Ron D, Falck JR, Lehrman MA. Mannose-6-phosphate regulates destruction of lipid-linked oligosaccharides. Mol Biol Cell. 2011 Sep;22(17):2994-3009. doi: 10.1091/mbc.E11-04-0286. Epub 2011 Jul 7. PubMed PMID: 21737679; PubMed Central PMCID: PMC3164449.
2: Yoshida T, Okuno A, Takahashi K, Ogawa J, Hagisawa Y, Kanda S, Fujiwara T. Contributions of hepatic gluconeogenesis suppression and compensative glycogenolysis on the glucose-lowering effect of CS-917, a fructose 1,6-bisphosphatase inhibitor, in non-obese type 2 diabetes Goto-Kakizaki rats. J Pharmacol Sci. 2011;115(3):329-35. Epub 2011 Feb 22. PubMed PMID: 21350313.
3: Hampson LJ, Mackin P, Agius L. Stimulation of glycogen synthesis and inactivation of phosphorylase in hepatocytes by serotonergic mechanisms, and counter-regulation by atypical antipsychotic drugs. Diabetologia. 2007 Aug;50(8):1743-51. Epub 2007 Jun 20. PubMed PMID: 17579833.
4: Schnier JB, Nishi K, Gumerlock PH, Gorin FA, Bradbury EM. Glycogen synthesis correlates with androgen-dependent growth arrest in prostate cancer. BMC Urol. 2005 Mar 24;5:6. PubMed PMID: 15790394; PubMed Central PMCID: PMC1079895.
5: Hampson LJ, Agius L. Increased potency and efficacy of combined phosphorylase inactivation and glucokinase activation in control of hepatocyte glycogen metabolism. Diabetes. 2005 Mar;54(3):617-23. PubMed PMID: 15734835.
6: Boer P, Sperling O. Modulation of glycogen phosphorylase activity affects 5-phosphoribosyl-1-pyrophosphate availability in rat hepatocyte cultures. Nucleosides Nucleotides Nucleic Acids. 2004 Oct;23(8-9):1235-9. PubMed PMID: 15571236.
7: Green AR, Aiston S, Greenberg CC, Freeman S, Poucher SM, Brady MJ, Agius L. The glycogenic action of protein targeting to glycogen in hepatocytes involves multiple mechanisms including phosphorylase inactivation and glycogen synthase translocation. J Biol Chem. 2004 Nov 5;279(45):46474-82. Epub 2004 Aug 18. PubMed PMID: 15322104.
8: Shang J, Lehrman MA. Activation of glycogen phosphorylase with 5-aminoimidazole-4-carboxamide riboside (AICAR). Assessment of glycogen as a precursor of mannosyl residues in glycoconjugates. J Biol Chem. 2004 Mar 26;279(13):12076-80. Epub 2004 Jan 16. PubMed PMID: 14729664.
9: Lerín C, Montell E, Nolasco T, García-Rocha M, Guinovart JJ, Gómez-Foix AM. Regulation of glycogen metabolism in cultured human muscles by the glycogen phosphorylase inhibitor CP-91149. Biochem J. 2004 Mar 15;378(Pt 3):1073-7. PubMed PMID: 14651477; PubMed Central PMCID: PMC1224012.
10: Schnier JB, Nishi K, Monks A, Gorin FA, Bradbury EM. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression. Biochem Biophys Res Commun. 2003 Sep 12;309(1):126-34. PubMed PMID: 12943673.
11: Aiston S, Coghlan MP, Agius L. Inactivation of phosphorylase is a major component of the mechanism by which insulin stimulates hepatic glycogen synthesis. Eur J Biochem. 2003 Jul;270(13):2773-81. PubMed PMID: 12823547.
12: Halse R, Fryer LG, McCormack JG, Carling D, Yeaman SJ. Regulation of glycogen synthase by glucose and glycogen: a possible role for AMP-activated protein kinase. Diabetes. 2003 Jan;52(1):9-15. PubMed PMID: 12502487.
13: Latsis T, Andersen B, Agius L. Diverse effects of two allosteric inhibitors on the phosphorylation state of glycogen phosphorylase in hepatocytes. Biochem J. 2002 Nov 15;368(Pt 1):309-16. PubMed PMID: 12186629; PubMed Central PMCID: PMC1222981.
14: Aiston S, Hampson L, Gómez-Foix AM, Guinovart JJ, Agius L. Hepatic glycogen synthesis is highly sensitive to phosphorylase activity: evidence from metabolic control analysis. J Biol Chem. 2001 Jun 29;276(26):23858-66. Epub 2001 Apr 17. PubMed PMID: 11309391.
15: Oikonomakos NG, Skamnaki VT, Tsitsanou KE, Gavalas NG, Johnson LN. A new allosteric site in glycogen phosphorylase b as a target for drug interactions. Structure. 2000 Jun 15;8(6):575-84. PubMed PMID: 10873856.
16: Martin WH, Hoover DJ, Armento SJ, Stock IA, McPherson RK, Danley DE, Stevenson RW, Barrett EJ, Treadway JL. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo. Proc Natl Acad Sci U S A. 1998 Feb 17;95(4):1776-81. PubMed PMID: 9465093; PubMed Central PMCID: PMC19188.

Explore Compound Types